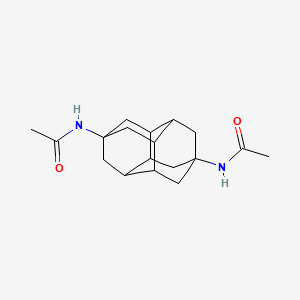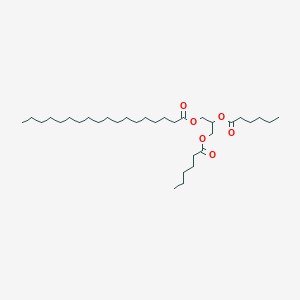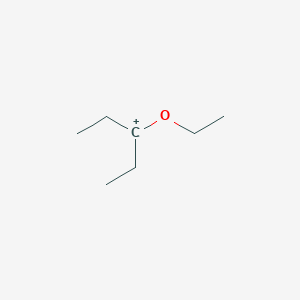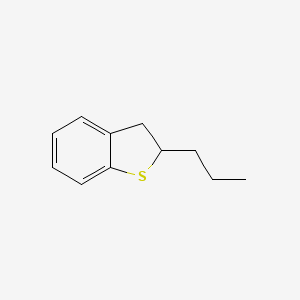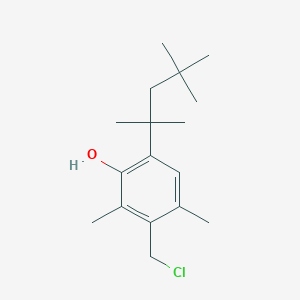
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol is a complex organic compound with a unique structure that includes a chloromethyl group, two methyl groups, and a bulky 2,4,4-trimethylpentan-2-yl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol typically involves the chloromethylation of 2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of derivatives like 3-(aminomethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-(methyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol.
Applications De Recherche Scientifique
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4,4-trimethylpentan-2-yl)phenol: Similar structure but lacks the chloromethyl group.
4-(2,4,4-trimethylpentan-2-yl)phenol: Similar structure but with different substitution patterns on the phenol ring.
2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol: Contains additional chlorine atoms, leading to different reactivity and applications.
Uniqueness
3-(Chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the chloromethyl group, which provides distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
55698-85-6 |
|---|---|
Formule moléculaire |
C17H27ClO |
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
3-(chloromethyl)-2,4-dimethyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C17H27ClO/c1-11-8-14(15(19)12(2)13(11)9-18)17(6,7)10-16(3,4)5/h8,19H,9-10H2,1-7H3 |
Clé InChI |
MFQZKEPPSTZGRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CCl)C)O)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


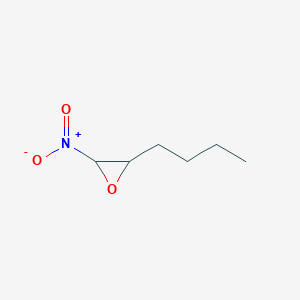

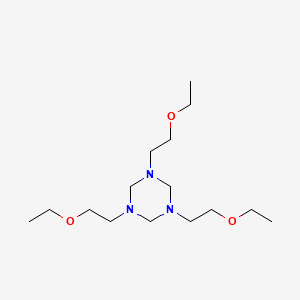
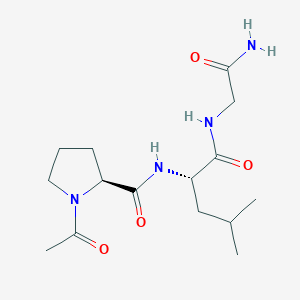
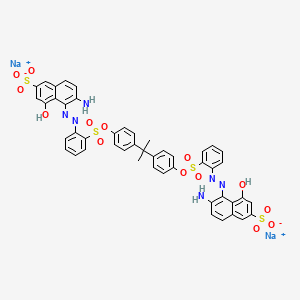
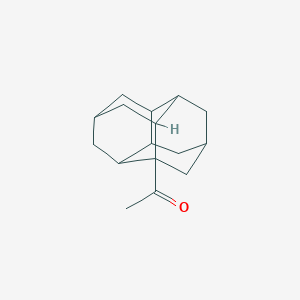
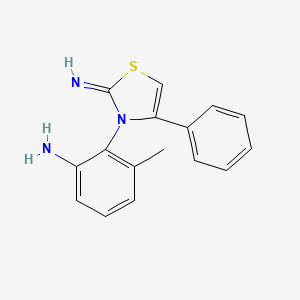
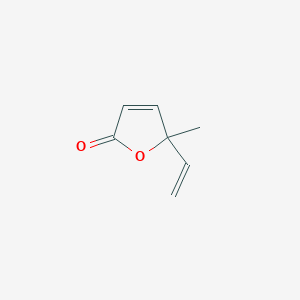
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
